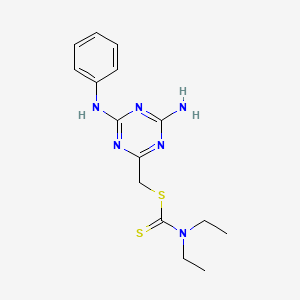
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazine derivatives often involves reactions with diethyldithiocarbamate anions. For example, the synthesis of [Co(AMMEsar)][Et2dtc]3 involves the reaction of sodium diethyldithiocarbamate with a cobalt(III) chloride complex in aqueous solution, resulting in a compound soluble in organic solvents and characterized by strong hydrogen bonds between the sulfur atoms of the diethyldithiocarbamate anions and protons of secondary amines in the complex cation (Gahan, Hambley, & Healy, 1988).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex. For instance, in the compound [Co(AMMEsar)][Et2dtc]3, crystals are trigonal with a specific space group and dimensions, indicating the intricate arrangement of the cation and anions within the crystal lattice. The structure is further stabilized by the hydrogen bonds and the conformation of the complex cation (Gahan et al., 1988).
Chemical Reactions and Properties
The reactivity of triazine derivatives can lead to the formation of various compounds. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be converted to different derivatives by reactions with various electrophiles, demonstrating the versatility of triazine compounds in chemical synthesis (Vahedi, Rajabzadeh, & Farvandi, 2010).
Physical Properties Analysis
Triazine derivatives can exhibit unique physical properties, such as solubility in organic solvents, as seen in the [Co(AMMEsar)][Et2dtc]3 compound. These properties are crucial for their application in various chemical processes and industries (Gahan et al., 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of triazine derivatives are influenced by their molecular structure and the presence of functional groups. For example, the interaction of the diethyldithiocarbamate anion with a cobalt(III) complex underlines the role of the triazine structure in facilitating the formation of stable compounds with specific properties (Gahan et al., 1988).
作用機序
Target of Action
It is known that 1,3,5-triazine derivatives, which this compound is a part of, have been investigated as biologically active small molecules . These compounds exhibit antimicrobial, antiviral, anticancer, and antimalarial activities , suggesting that they may target a variety of cellular processes and structures.
Mode of Action
1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, and malaria parasite development.
Result of Action
Given the known activities of 1,3,5-triazine derivatives , it is likely that the compound could have effects such as inhibiting microbial growth, preventing viral replication, killing cancer cells, or disrupting the development of malaria parasites.
特性
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLGWJUMUNRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)
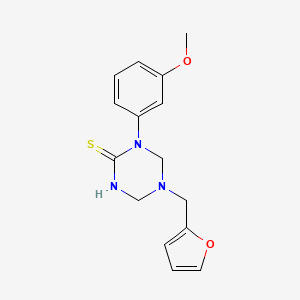
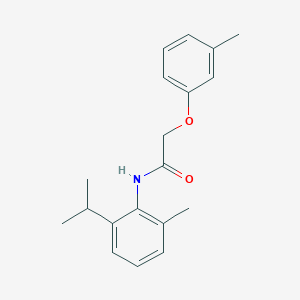
![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)
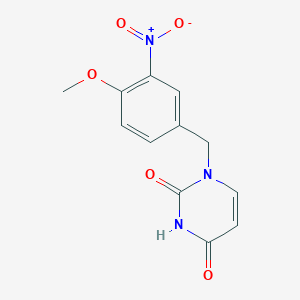

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
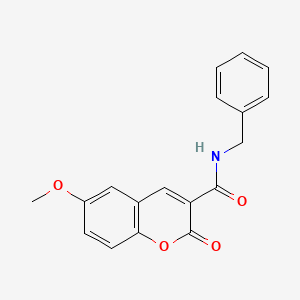
![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)
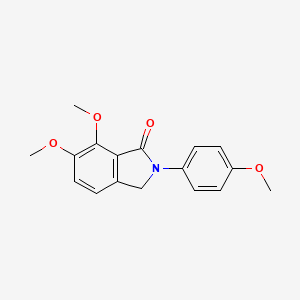
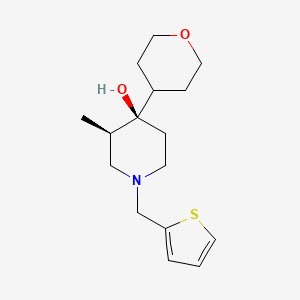
![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)